Cas no 74826-21-4 (BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-)

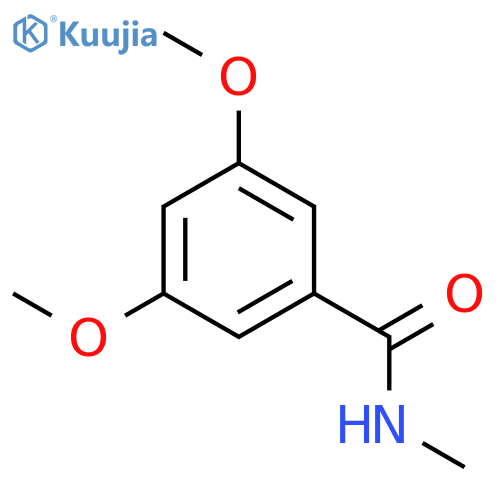

74826-21-4 structure

商品名:BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-

BENZAMIDE, 3,5-DIMETHOXY-N-METHYL- 化学的及び物理的性質

名前と識別子

-

- BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-

- 3,5-dimethoxy-N-methylbenzamide

- MFCD01060889

- Z32016574

- AM-879/40223020

- AKOS003225721

- DTXSID501304925

- 3,5-dimethoxy-N-methyl benzamide

- 74826-21-4

- SCHEMBL7959771

-

- インチ: InChI=1S/C10H13NO3/c1-11-10(12)7-4-8(13-2)6-9(5-7)14-3/h4-6H,1-3H3,(H,11,12)

- InChIKey: DKJXCQKLQVJMDY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 195.08954328Da

- どういたいしつりょう: 195.08954328Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 47.6Ų

BENZAMIDE, 3,5-DIMETHOXY-N-METHYL- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01P7A0-1g |

Benzamide, 3,5-dimethoxy-N-methyl- |

74826-21-4 | 95% | 1g |

$800.00 | 2025-02-13 | |

| Aaron | AR01P7A0-250mg |

Benzamide, 3,5-dimethoxy-N-methyl- |

74826-21-4 | 95% | 250mg |

$500.00 | 2025-02-13 |

BENZAMIDE, 3,5-DIMETHOXY-N-METHYL- 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

74826-21-4 (BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-) 関連製品

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 57707-64-9(2-azidoacetonitrile)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬